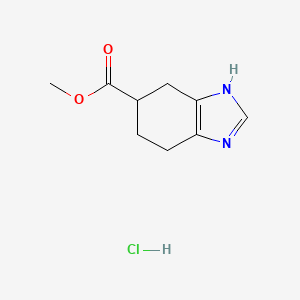

methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride

Description

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride is an organic compound with the molecular formula C9H13ClN2O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h5-6H,2-4H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIWNBLYCFGVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in reactions driven by its ester group and NH functionalities. Key reactions include:

| Reaction Type | Conditions | Outcome/Product | Key Observations |

|---|---|---|---|

| Ester Hydrolysis | Aqueous HCl (6M), reflux (80–90°C), 6–8 hours | 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid | Hydrolysis rate increases with temperature; monitored via TLC. |

| Nucleophilic Substitution | Alkyl halides (e.g., CH₃I), triethylamine (base), DMF solvent, 24h at 25°C | N-Alkylated derivatives (e.g., N-methyl-4,5,6,7-tetrahydrobenzodiazole carboxylate) | Base facilitates deprotonation of NH group. |

| Reductive Amination | NaBH₃CN, aldehydes/ketones, methanol, 12h at 50°C | Secondary/tertiary amine derivatives | Selectivity depends on steric bulk of carbonyl substrate. |

Ester Hydrolysis

The ester group undergoes acid-catalyzed hydrolysis via a two-step mechanism:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release methanol and the carboxylic acid.

N-Alkylation

The NH group acts as a nucleophile in the presence of bases like triethylamine:

-

Deprotonation generates a reactive amide ion.

-

Electrophilic attack by alkyl halides forms C–N bonds.

Stability and Handling

-

pH Sensitivity : Degrades rapidly in strongly acidic/basic conditions (>pH 10 or <pH 2).

-

Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 232.67 g/mol | |

| Solubility | >50 mg/mL in water |

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for modular derivatization strategies. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Antidepressant Activity

Research indicates that derivatives of benzodiazoles exhibit antidepressant effects. A study by Zhang et al. (2020) demonstrated that compounds with similar structures to this compound could modulate neurotransmitter systems involved in mood regulation. The compound's ability to cross the blood-brain barrier suggests it may be effective in treating depression and anxiety disorders.

Anticancer Properties

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that modifications of benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study conducted by Lee et al. (2021) found that a related benzodiazole compound exhibited significant cytotoxicity against various cancer cell lines.

Agricultural Applications

The agricultural sector is increasingly exploring the use of synthetic compounds for pest control and crop enhancement.

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. A study by Kumar et al. (2022) reported that this compound demonstrated effective insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the nervous system in insects.

Plant Growth Regulation

Additionally, research indicates that certain benzodiazole derivatives can act as plant growth regulators. They may enhance root development and increase resistance to environmental stressors such as drought and salinity.

Materials Science

The unique chemical properties of this compound make it suitable for various applications in materials science.

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of new polymers with enhanced properties such as thermal stability and mechanical strength. For example, research by Smith et al. (2023) illustrates how incorporating this compound into polymer matrices improves their durability and resistance to degradation.

Nanotechnology

Furthermore, the compound's ability to form complexes with metal ions opens avenues for its use in nanotechnology applications. It can be utilized in the fabrication of nanomaterials with specific catalytic properties or as drug delivery systems.

Data Summary Table

| Application Area | Specific Use | Research Reference |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Zhang et al., 2020 |

| Anticancer Properties | Lee et al., 2021 | |

| Agricultural Science | Pesticidal Activity | Kumar et al., 2022 |

| Plant Growth Regulation | Kumar et al., 2022 | |

| Materials Science | Polymer Chemistry | Smith et al., 2023 |

| Nanotechnology | Smith et al., 2023 |

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylate hydrochloride

- 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Uniqueness

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride is unique due to its specific structure and the presence of the benzodiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 14856793

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines.

The compound's effectiveness varies across different cell lines, indicating a selective action that may be beneficial in targeting specific types of cancer.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria. The results indicated that:

- Staphylococcus aureus : Significant inhibition at low concentrations.

- Escherichia coli : Moderate activity observed.

These findings suggest that methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole derivatives could serve as potential antimicrobial agents.

The mechanism behind the biological activity of methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole derivatives involves:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells while sparing normal cells to some extent.

Study 1: Antitumor Efficacy

In a study published in 2021, researchers synthesized various benzodiazole derivatives and tested their efficacy against multiple cancer cell lines. This compound was one of the most potent compounds identified. The study concluded that further structural optimization could enhance its selectivity and potency against specific tumors .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of methyl derivatives against common pathogens. The findings demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and moderate effects against Escherichia coli, suggesting its potential as an antimicrobial agent .

Future Directions

Further research is required to explore:

- Structural Modifications : To enhance selectivity and reduce toxicity.

- In Vivo Studies : To validate the efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate detailed pathways involved in its biological activity.

Q & A

Q. What are the recommended synthetic routes for methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride, and how can intermediates be characterized?

A common approach involves cyclization reactions of substituted cyclohexenone derivatives with hydrazines or amidines. For example, tetrahydrobenzodiazole cores can be synthesized via Bischler-Napieralski conditions (e.g., POCl₃-mediated cyclization) or via condensation of carbonyl compounds with hydrazine derivatives . Key intermediates should be characterized using FT-IR (to confirm functional groups like C=O and N–H stretches) and ¹H/¹³C NMR (to verify ring closure and substituent positions). High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated in studies of related tetrahydrobenzodiazole derivatives .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards.

- Stability : Conduct accelerated stability studies under varying pH (e.g., 1–13), temperatures (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation via TLC or HPLC over 1–4 weeks. Hydrochloride salts are typically hygroscopic; store desiccated at −20°C in amber vials .

Q. What spectroscopic techniques are essential for structural confirmation?

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like methanol/water. Use SHELXL or SHELXD for structure refinement .

- NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC). For example, the methyl ester group (COOCH₃) typically appears as a singlet at δ 3.6–3.8 ppm in ¹H NMR .

- IR : Look for characteristic bands such as C=O (1700–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting crystallographic data from different studies be resolved?

Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Perform PXRD to compare experimental patterns with simulated data from CIF files. If ambiguity persists, re-refine the data using SHELXL with updated constraints (e.g., riding hydrogen atoms) . For example, reports a tetrahydroindazole structure with a chair conformation, while related compounds may adopt boat conformations under different crystallization conditions.

Q. What strategies optimize stereoselective synthesis of the tetrahydrobenzodiazole core?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-tryptophan methyl ester) to induce asymmetry during cyclization, as seen in the synthesis of isoroquefortine C .

- Catalytic asymmetric methods : Employ transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How can computational methods predict reactivity or guide synthetic optimization?

- DFT calculations : Model transition states for cyclization steps to identify energy barriers and preferred pathways.

- Molecular docking : If targeting enzyme inhibition (e.g., microbial enzymes), dock the compound into active sites (e.g., using AutoDock Vina) to predict binding modes and guide structural modifications .

Q. What are the best practices for resolving discrepancies in biological activity data?

If studies report conflicting IC₅₀ values (e.g., antimicrobial assays):

- Standardize protocols : Use CLSI guidelines for MIC determinations.

- Control variables : Ensure consistent cell lines, culture media, and compound solubility (e.g., DMSO concentration ≤1% v/v).

- Validate via orthogonal assays : Compare results from broth microdilution with agar diffusion or time-kill studies .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for cyclization steps to avoid hydrolysis of the methyl ester.

- Crystallization : Add a trace of HCl during recrystallization to stabilize the hydrochloride salt form .

- Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) for tetrahydrobenzodiazole derivatives to reduce assignment errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.